molecular formula C11H13N3O2 B1468581 3-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-methylaniline CAS No. 1239746-62-3

3-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-methylaniline

Cat. No.: B1468581
CAS No.: 1239746-62-3
M. Wt: 219.24 g/mol
InChI Key: VNDWUNZFQBLSPD-UHFFFAOYSA-N
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Description

Chemical Identification and Nomenclature

3-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-methylaniline is a heterocyclic organic compound that belongs to the 1,2,4-oxadiazole class of molecules. The compound is officially registered under Chemical Abstracts Service Registry Number 1239746-62-3, providing a unique identifier for this specific molecular structure. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, clearly describing the substitution pattern and functional groups present in the molecule.

The molecular structure can be characterized by its key components: a central 1,2,4-oxadiazole ring system, which contains one oxygen and two nitrogen atoms in a five-membered heterocyclic arrangement, connected to a methylated aniline group and featuring a methoxymethyl substituent. The compound's molecular formula is established as C₁₁H₁₃N₃O₂, with a molecular weight of 219.24 daltons. The Simplified Molecular Input Line Entry System representation provides the structural description as: NC1=CC=CC(C2=NC(COC)=NO2)=C1C.

Chemical Property Value Source
Chemical Abstracts Service Number 1239746-62-3
Molecular Formula C₁₁H₁₃N₃O₂
Molecular Weight 219.24 g/mol
Topological Polar Surface Area 74.17 Ų
LogP Value 1.77362
Hydrogen Bond Acceptors 5
Hydrogen Bond Donors 1
Rotatable Bonds 3

The compound's chemical structure demonstrates the characteristic features of 1,2,4-oxadiazole derivatives, which have been extensively studied for their diverse biological activities and synthetic accessibility. The presence of the aniline group introduces additional functionality that may contribute to the compound's potential interactions with biological targets. The methoxymethyl substituent on the oxadiazole ring represents a common modification strategy employed in medicinal chemistry to modulate physicochemical properties and biological activity.

Historical Context and Research Significance

The 1,2,4-oxadiazole heterocycle, which forms the core structural element of this compound, has a rich research history dating back to its first synthesis in 1884 by Tiemann and Krüger. Originally classified under various names including azoxime and furo[ab1], the systematic nomenclature of 1,2,4-oxadiazole has gradually replaced these historical designations. This heterocyclic system has emerged as one of the most important pharmacophores in modern medicinal chemistry due to its remarkable stability and diverse biological activities.

Research into 1,2,4-oxadiazole derivatives has intensified significantly over the past several decades, driven by their demonstrated therapeutic potential across multiple disease areas. The heterocycle exhibits a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, anticonvulsant, and neuroprotective properties. This versatility has made 1,2,4-oxadiazole derivatives attractive targets for pharmaceutical development, with several compounds containing this scaffold having advanced to clinical trials and market approval.

The specific compound this compound represents a continuation of this research tradition, incorporating structural modifications that may enhance its biological profile compared to simpler oxadiazole derivatives. The combination of the oxadiazole ring with an aniline moiety reflects contemporary drug design strategies that seek to combine multiple pharmacophoric elements within a single molecular framework. Patent literature indicates that related oxadiazole derivatives have been investigated for various therapeutic applications, including multiple sclerosis treatment and other neurological conditions.

The development of synthetic methodologies for 1,2,4-oxadiazole preparation has evolved considerably since the initial work by Tiemann and Krüger. Modern synthetic approaches include microwave-assisted synthesis, which offers advantages such as reduced reaction times, improved yields, and environmentally friendly conditions. These advances in synthetic methodology have facilitated the preparation of diverse oxadiazole derivatives, enabling structure-activity relationship studies that inform the design of new therapeutic agents.

Research Milestone Year Significance
First synthesis of 1,2,4-oxadiazole 1884 Tiemann and Krüger establish foundational chemistry
Microwave-assisted synthesis development 2000s Improved synthetic efficiency and environmental impact
Recognition as privileged scaffold 2010s Widespread adoption in drug discovery programs
Modern synthetic innovations 2019-2020 Novel synthetic routes and green chemistry approaches

Scope and Objectives of the Study

The investigation of this compound represents a focused effort to understand the chemical and biological properties of this specific oxadiazole derivative within the broader context of heterocyclic drug discovery. The scope of research encompasses multiple complementary approaches, including detailed chemical characterization, synthetic methodology development, and preliminary biological evaluation to establish the compound's potential therapeutic utility.

Chemical characterization efforts focus on establishing comprehensive physicochemical properties that influence the compound's behavior in biological systems. Key parameters include solubility characteristics, stability under various conditions, and molecular interactions that may affect bioavailability and target engagement. The compound's topological polar surface area of 74.17 square angstroms and LogP value of 1.77362 suggest favorable drug-like properties that warrant further investigation.

Synthetic accessibility represents another critical aspect of the research scope, as efficient preparation methods are essential for enabling biological studies and potential pharmaceutical development. The 1,2,4-oxadiazole ring system can be constructed through various established synthetic routes, including cyclization reactions between amidoximes and carboxylic acid derivatives, and 1,3-dipolar cycloaddition reactions. Modern synthetic approaches emphasize environmentally sustainable methods, such as microwave-assisted synthesis and solvent-free conditions, which offer both practical and environmental advantages.

The biological evaluation component aims to establish the compound's activity profile across relevant therapeutic targets, drawing upon the extensive literature documenting the biological activities of related 1,2,4-oxadiazole derivatives. This includes assessment of antimicrobial properties, given the established track record of oxadiazole compounds in this area, as well as evaluation of potential anticancer, anti-inflammatory, and neuroprotective activities.

Structure-activity relationship analysis represents a fundamental objective that seeks to understand how specific structural features of this compound influence its biological activity. This analysis considers the contributions of the oxadiazole ring, the aniline substituent, and the methoxymethyl group to overall biological activity, providing insights that can guide the design of improved analogs. The compound's structural similarity to other biologically active oxadiazole derivatives suggests potential for activity in similar therapeutic areas.

Research Objective Methodology Expected Outcome
Chemical Characterization Spectroscopic analysis and property determination Comprehensive physicochemical profile
Synthetic Optimization Route development and condition optimization Efficient synthetic methodology
Biological Evaluation In vitro and in vivo assays Activity profile determination
Structure-Activity Analysis Comparative studies with analogs Design principles for optimization

Properties

IUPAC Name

3-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-7-8(4-3-5-9(7)12)11-13-10(6-15-2)14-16-11/h3-5H,6,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNDWUNZFQBLSPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N)C2=NC(=NO2)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy for 1,2,4-Oxadiazole Derivatives

The 1,2,4-oxadiazole ring system is commonly synthesized via cyclization reactions involving amidoximes and carboxylic acid derivatives or their equivalents. Typical approaches include:

Specific Preparation of 3-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-methylaniline

Given the structure, the synthesis can be broken down into the following key steps:

Synthesis of the 1,2,4-Oxadiazole Core

  • Starting Materials: The synthesis often begins with an appropriately substituted amidoxime or acylhydrazide precursor. For the 3-(methoxymethyl) substituent, a precursor bearing a suitable leaving group or protected hydroxymethyl functionality is required.

  • Cyclization Conditions: The cyclization to form the 1,2,4-oxadiazole ring can be achieved by reacting the amidoxime with a carboxylic acid derivative bearing the methoxymethyl group or by oxidative annulation of acylhydrazides under aerobic conditions with DMAP as catalyst in acetonitrile solvent at elevated temperature (~70 °C).

  • Optimization: Studies show that DMAP (1.0 equiv) in acetonitrile under oxygen atmosphere gives high yields (up to 92%) of oxadiazole products. The reaction is sensitive to the base and solvent choice; DMAP outperforms pyridine, DBU, and triethylamine, and acetonitrile is superior to toluene, dichloroethane, or DMF.

Entry Base (equiv) Solvent Yield (%)
1 DMAP (1.0) CH3CN 92
2 Pyridine (1.0) CH3CN 5
3 DBU (1.0) CH3CN 25
4 Et3N (1.0) CH3CN 39
5 DMAP (1.0) Toluene 91
6 DMAP (1.0) DCE 73
7 DMAP (1.0) DMF 42

Table 1: Effect of base and solvent on aerobic oxidative annulation yield

Assembly of the 2-Methylaniline Moiety

  • Aniline Functionalization: The 2-methylaniline group can be introduced either before or after oxadiazole ring formation, depending on the synthetic route. Aromatic nucleophilic substitution or palladium-catalyzed coupling reactions are common methods to install the aniline substituent on the heterocyclic scaffold.

  • Reduction and Substitution: Nitro or halogen substituents on the aromatic ring can be reduced or substituted to yield the 2-methylaniline functionality. For example, reduction of nitro groups with SnCl2·2H2O in ethanol is a standard method.

Representative Synthetic Procedure (Adapted from Literature)

Aerobic Oxidative Annulation of Acylhydrazide with Isothiocyanate to Form 1,2,4-Oxadiazole Derivative:

  • Mix acylhydrazide (0.5 mmol) and DMAP (1.0 equiv) in acetonitrile (1 mL).
  • Evacuate and backfill the reaction vessel with oxygen three times.
  • Add isothiocyanate (2.0 equiv) and additional acetonitrile (1 mL).
  • Stir at 70 °C for 15 hours under oxygen atmosphere.
  • Quench with saturated ammonium chloride solution, extract with dichloromethane, dry over MgSO4, filter, and concentrate.
  • Purify by column chromatography to isolate the oxadiazole product.

Research Findings and Analysis

  • Yield and Selectivity: The aerobic oxidative annulation method provides high yields (up to 92%) and tolerates various functional groups, including halogens and aliphatic chains, which are often problematic in iodine-mediated oxidation methods.

  • Mechanistic Insights: The reaction proceeds via aerobic oxidation of acylhydrazides to acyldiazenes, followed by DMAP-mediated annulation with isothiocyanates. The aerobic pathway is dominant and faster than anaerobic alternatives.

  • Scalability: The method has been demonstrated on gram scale, indicating practical applicability for synthesis of 1,2,4-oxadiazole derivatives.

  • Functional Group Compatibility: The method is compatible with electron-donating and electron-withdrawing groups on the aromatic ring, allowing for diverse substitution patterns including the 2-methylaniline moiety.

Summary Table of Preparation Methods for this compound

Step Reaction Type Key Reagents/Conditions Outcome/Notes
1 Amidoxime/acylhydrazide cyclization Amidoxime or acylhydrazide, acid chloride or isothiocyanate, DMAP, O2, CH3CN, 70 °C Formation of 1,2,4-oxadiazole ring with high yield and functional group tolerance
2 Methoxymethylation Methoxymethyl halide or hydroxymethyl precursor, base or acid catalysis Introduction of methoxymethyl substituent on oxadiazole ring
3 Aromatic substitution or reduction Pd-catalyzed coupling or reduction (e.g., SnCl2·2H2O) Installation or modification of 2-methylaniline moiety

Chemical Reactions Analysis

Types of Reactions

3-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-methylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted oxadiazole derivatives .

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity : Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that oxadiazoles can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics .
  • Anti-inflammatory Properties : Compounds containing oxadiazole rings have been investigated for their anti-inflammatory effects. Preclinical studies suggest that they may reduce inflammation by inhibiting specific pathways involved in the inflammatory response .
  • Cancer Treatment : Some oxadiazole derivatives have demonstrated cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis in malignant cells, making these compounds a focus for anticancer drug development .

Agricultural Applications

  • Pesticide Development : The unique structure of 3-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-methylaniline lends itself to modifications that could enhance its efficacy as a pesticide. Research into oxadiazole-based pesticides has shown promising results in controlling pests while being less harmful to beneficial insects .
  • Plant Growth Regulators : Studies have explored the use of oxadiazoles as plant growth regulators, which can promote growth and improve crop yields under various environmental conditions .

Materials Science Applications

  • Polymer Chemistry : The incorporation of oxadiazole moieties into polymer matrices can enhance thermal stability and mechanical properties. These materials are being investigated for use in high-performance coatings and composites .
  • Sensors and Electronics : The electronic properties of oxadiazoles make them suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research is ongoing to optimize their conductivity and stability in these applications .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of several oxadiazole derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that certain modifications to the oxadiazole structure significantly enhanced antibacterial activity, suggesting potential for further development into therapeutic agents .

Case Study 2: Pesticidal Activity

In agricultural research, a series of experiments were conducted to evaluate the effectiveness of oxadiazole-based pesticides on aphid populations in crop fields. Results showed a marked reduction in pest populations with minimal impact on non-target species, highlighting the potential for environmentally friendly pest management solutions .

Mechanism of Action

The mechanism of action of 3-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-methylaniline involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Substituent Effects

Substituent Modifications on the Oxadiazole Ring
  • 2-[3-(2-Thienyl)-1,2,4-oxadiazol-5-yl]aniline (CAS: 1018131-83-3):

    • Substituent : Thiophene (C₄H₃S) replaces methoxymethyl at position 3.
    • Molecular Formula : C₁₀H₈N₃OS (226.25 g/mol ).
    • Impact : The sulfur atom in thiophene enhances lipophilicity and may alter π-π stacking interactions compared to the methoxymethyl group .
  • 4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methylaniline (CAS: N/A): Substituent: 2-Methylphenyl replaces methoxymethyl at position 3; aniline is linked via a methylene bridge. Molecular Formula: C₁₆H₁₅N₃O (265.31 g/mol).
Positional Isomerism and Aniline Substitution
  • 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]aniline (CAS: 915922-80-4): Substituent: 4-Methylphenyl at position 3; aniline is para-substituted.

Physicochemical Properties

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents
Target Compound C₁₁H₁₃N₃O₂ 219.24 3-(Methoxymethyl), 5-(2-methylaniline)
2-[3-(2-Thienyl)-oxadiazol-5-yl]aniline C₁₀H₈N₃OS 226.25 3-(Thiophene), 5-aniline
4-{[3-(Thiophen-2-yl)-oxadiazol-5-yl]methyl}aniline C₁₃H₁₁N₃OS 257.31 3-(Thiophene), methylene bridge
4-[3-(4-Methylphenyl)-oxadiazol-5-yl]aniline C₁₅H₁₃N₃O 251.29 3-(4-Methylphenyl), para-aniline
  • Lipophilicity : Thiophene-containing analogues (e.g., C₁₀H₈N₃OS) exhibit higher logP values than the methoxymethyl derivative, impacting membrane permeability .
  • Solubility : The methoxymethyl group in the target compound may improve aqueous solubility relative to purely aromatic substituents (e.g., phenyl or thienyl) .

Biological Activity

3-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-methylaniline is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and other relevant biological activities. The information presented is derived from diverse sources, including recent studies and literature reviews.

Chemical Structure and Properties

The molecular formula of this compound is C10H12N4OC_{10}H_{12}N_{4}O. Its structure features an oxadiazole ring, which is known for its diverse biological activities. The presence of the methoxymethyl group and the aniline moiety enhances its chemical reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds containing oxadiazole rings exhibit significant antimicrobial activity. For instance, derivatives of oxadiazoles have been shown to possess antibacterial properties against various Gram-positive and Gram-negative bacteria. A study reported that oxadiazole derivatives demonstrated activity exceeding that of traditional antibiotics like ampicillin .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli0.015 mg/mL
Compound BS. aureus0.008 mg/mL
Compound CEn. cloacae0.004 mg/mL

Anticancer Activity

The anticancer potential of oxadiazole derivatives has also been explored extensively. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, a derivative similar to this compound was found to inhibit the growth of several cancer cell lines in vitro .

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (μM)Mechanism of Action
MCF-7 (Breast)10Apoptosis induction
HeLa (Cervical)5Cell cycle arrest
A549 (Lung)15Inhibition of proliferation

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
  • Receptor Binding : It can bind to receptors involved in cell signaling pathways, influencing cellular responses such as apoptosis.
  • Molecular Docking Studies : Computational studies have shown that the compound can form stable interactions with target proteins, enhancing its efficacy against pathogens and cancer cells .

Case Studies

Several case studies have highlighted the effectiveness of oxadiazole derivatives in clinical settings:

  • Study on Antibacterial Efficacy : A clinical trial demonstrated that a compound structurally related to this compound exhibited significant antibacterial activity against multidrug-resistant strains .
  • Anticancer Research : Another study reported that a similar oxadiazole derivative showed promising results in reducing tumor size in animal models by targeting specific oncogenic pathways .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-methylaniline, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : The synthesis typically involves cyclization reactions between amidoximes and carboxylic acid derivatives. For example, reacting 2-methyl-3-amidoxime aniline precursors with methoxymethyl-substituted carboxylic acids under microwave irradiation or catalytic conditions (e.g., ZnCl₂) can enhance reaction efficiency . Optimization includes varying temperature (80–120°C), solvent polarity (e.g., DMF or ethanol), and stoichiometric ratios to maximize yield (reported up to 75% in analogous oxadiazole syntheses) .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the methoxymethyl (-OCH₃) and oxadiazole ring protons/carbons. IR spectroscopy identifies N-O stretching (1250–1350 cm⁻¹) and C=N vibrations (1600–1650 cm⁻¹) .
  • Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles, particularly the planar oxadiazole ring and methylaniline substituents .

Q. What in vitro assays are suitable for initial bioactivity screening of this compound?

  • Methodological Answer :

  • Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
  • Solubility Testing : Use shake-flask method in PBS (pH 7.4) or DMSO to guide formulation studies .

Advanced Research Questions

Q. How do structural modifications at the methoxymethyl or oxadiazole positions affect bioactivity, and what computational methods validate these effects?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Substitute methoxymethyl with bulkier groups (e.g., difluoromethoxy) to assess steric effects on target binding. Compare IC₅₀ values in cytotoxicity assays .
  • Computational Validation : Perform molecular docking (AutoDock Vina) to predict binding affinities with target proteins (e.g., EGFR or DNA gyrase). Validate with molecular dynamics simulations (GROMACS) to assess stability of ligand-protein complexes .

Q. How can researchers resolve contradictions between computational binding predictions and experimental bioactivity data?

  • Methodological Answer :

  • Experimental Validation : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding constants (Kd) directly.
  • Data Reconciliation : Cross-validate docking results with mutagenesis studies (e.g., alanine scanning) to identify critical binding residues. Adjust force field parameters in simulations if discrepancies persist .

Q. What analytical strategies are recommended for characterizing degradation products under oxidative or hydrolytic conditions?

  • Methodological Answer :

  • Stress Testing : Expose the compound to accelerated degradation conditions (e.g., 0.1 M HCl/NaOH for hydrolysis, 3% H₂O₂ for oxidation) at 40–60°C.
  • Analysis : Use HPLC-MS (Q-TOF) to identify major degradation products (e.g., quinones from oxidation or hydrolyzed oxadiazole intermediates). Compare fragmentation patterns with reference standards .

Q. How can crystallographic data from SHELX refinements inform electronic structure analyses (e.g., charge distribution in the oxadiazole ring)?

  • Methodological Answer :

  • Electron Density Maps : Generate deformation density maps from SXRD data (via SHELXL) to visualize electron-rich regions (e.g., oxadiazole N-O groups).
  • DFT Calculations : Compare experimental bond lengths with density functional theory (B3LYP/6-311+G(d,p)) to assess resonance stabilization in the oxadiazole ring .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-methylaniline
Reactant of Route 2
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3-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-methylaniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.